Cas no 37686-68-3 (2-Fluoro-3,4-dimethoxybenzaldehyde)

2-Fluoro-3,4-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde with methoxy substituents at the 3- and 4-positions. This compound is primarily used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both fluorine and methoxy groups enhances its reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. Its well-defined structure and high purity make it suitable for applications requiring precise molecular modifications. The compound is typically supplied as a crystalline solid with consistent quality, ensuring reproducibility in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
2-Fluoro-3,4-dimethoxybenzaldehyde structure
37686-68-3 structure
商品名:2-Fluoro-3,4-dimethoxybenzaldehyde
CAS番号:37686-68-3
MF:C9H9FO3
メガワット:184.1644
MDL:MFCD03411462
CID:922505
PubChem ID:603588

2-Fluoro-3,4-dimethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-3,4-dimethoxy-benzaldehyde
    • 2-fluoro-3,4-dimethoxybenzaldehyde
    • 2-fluoroveratraldehyde
    • AC1LCNXO
    • AG-F-32619
    • Benzaldehyde, 2-fluoro-3,4-dimethoxy-
    • CTK1B5462
    • KB-230483
    • MB02736
    • UDBUQQVUWKHCAR-UHFFFAOYSA-N
    • 2-Fluoro-3,4-dimethoxybenzaldehyde #
    • AK389952
    • AM20040323
    • 37686-68-3
    • BS-16976
    • SCHEMBL1620491
    • EN300-370641
    • DTXSID30345310
    • MFCD03411462
    • SY222713
    • CS-0150637
    • Z1255391264
    • AKOS022641534
    • 2-Fluoro-3,4-dimethoxybenzaldehyde
    • MDL: MFCD03411462
    • インチ: 1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
    • InChIKey: UDBUQQVUWKHCAR-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C([H])=O)C([H])=C([H])C(=C1OC([H])([H])[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 184.05357
  • どういたいしつりょう: 184.05357231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 35.5

じっけんとくせい

  • PSA: 35.53

2-Fluoro-3,4-dimethoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-370641-1.0g
2-fluoro-3,4-dimethoxybenzaldehyde
37686-68-3 95.0%
1.0g
$214.0 2025-03-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F22780-5g
2-Fluoro-3,4-dimethoxybenzaldehyde
37686-68-3 97%
5g
¥5577.0 2023-09-07
TRC
F257075-1000mg
2-Fluoro-3,4-Dimethoxybenzaldehyde
37686-68-3
1g
$ 1650.00 2022-06-05
Enamine
EN300-370641-0.25g
2-fluoro-3,4-dimethoxybenzaldehyde
37686-68-3 95.0%
0.25g
$106.0 2025-03-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F22780-25g
2-Fluoro-3,4-dimethoxybenzaldehyde
37686-68-3 97%
25g
¥22315.0 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5184-100MG
2-fluoro-3,4-dimethoxybenzaldehyde
37686-68-3 97%
100MG
¥ 330.00 2023-04-13
eNovation Chemicals LLC
Y1199794-5g
2-Fluoro-3,4-dimethoxybenzaldehyde
37686-68-3 95%
5g
$670 2024-07-23
abcr
AB357255-250 mg
2-Fluoro-3,4-dimethoxybenzaldehyde; .
37686-68-3
250mg
€192.10 2023-04-26
eNovation Chemicals LLC
K47154-25g
2-Fluoro-3,4-dimethoxy-benzaldehyde
37686-68-3 95%
25g
$5850 2024-06-09
Enamine
EN300-370641-2.5g
2-fluoro-3,4-dimethoxybenzaldehyde
37686-68-3 95.0%
2.5g
$415.0 2025-03-18

2-Fluoro-3,4-dimethoxybenzaldehyde 関連文献

2-Fluoro-3,4-dimethoxybenzaldehydeに関する追加情報

2-Fluoro-3,4-Dimethoxybenzaldehyde: A Comprehensive Overview

2-Fluoro-3,4-dimethoxybenzaldehyde, also known by its CAS registry number CAS No. 37686-68-3, is a versatile aromatic compound with significant applications in organic synthesis and material science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a fluoro group at position 2 and methoxy groups at positions 3 and 4, along with an aldehyde functional group. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions.

The synthesis of 2-fluoro-3,4-dimethoxybenzaldehyde typically involves multi-step processes, often starting from readily available aromatic precursors. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which has significantly improved the overall process. These methods not only enhance the scalability of production but also align with the growing demand for sustainable chemical manufacturing practices.

One of the most notable applications of 2-fluoro-3,4-dimethoxybenzaldehyde lies in its role as an intermediate in drug discovery. The compound's ability to undergo various nucleophilic additions and condensations makes it a valuable precursor for constructing complex molecular frameworks. Recent studies have highlighted its potential in the development of bioactive molecules targeting specific therapeutic areas, such as cancer and neurodegenerative diseases. For example, derivatives of this compound have shown promising activity as inhibitors of key enzymes involved in disease progression.

In addition to its pharmaceutical applications, 2-fluoro-3,4-dimethoxybenzaldehyde has found utility in materials science. Its electron-withdrawing groups and conjugated system make it suitable for applications in organic electronics. Researchers have investigated its use as a precursor for synthesizing conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to modulate electronic properties through substitution patterns has opened new avenues for designing advanced materials with tailored functionalities.

The physical and chemical properties of 2-fluoro-3,4-dimethoxybenzaldehyde are well-documented, providing a foundation for its diverse applications. Its melting point, boiling point, and solubility characteristics are critical factors influencing its behavior in various chemical reactions and industrial processes. Recent studies have also focused on understanding its stability under different environmental conditions, which is essential for ensuring safe handling and storage.

In terms of environmental impact, the compound's biodegradability and toxicity profiles are areas of active research. As industries increasingly prioritize eco-friendly practices, understanding the environmental fate of CAS No. 37686-68-3 becomes crucial. Recent findings suggest that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in natural ecosystems.

The demand for 2-fluoro-3,4-dimethoxybenzaldehyde continues to grow across various sectors due to its unique properties and versatility. Its role as a key intermediate in pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern chemistry. As research progresses, new applications are expected to emerge, further solidifying its position as an indispensable compound in contemporary chemical synthesis.

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Amadis Chemical Company Limited
(CAS:37686-68-3)2-Fluoro-3,4-dimethoxybenzaldehyde
A939987
清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
価格 ($):180.0/540.0/900.0/2249.0